molecular formula C10H15N3O2 B11802857 N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide

N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide

Cat. No.: B11802857
M. Wt: 209.24 g/mol
InChI Key: RWCXRZMZEZSNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a piperidin-3-yl group and at position 4 with an N-methyl carboxamide moiety. Isoxazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-methyl-3-piperidin-3-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-11-10(14)8-6-15-13-9(8)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,11,14)

InChI Key

RWCXRZMZEZSNSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CON=C1C2CCCNC2

Origin of Product

United States

Preparation Methods

Nitrile Oxide-Alkyne [3+2] Cycloaddition

The isoxazole ring in N-methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is most efficiently constructed via copper(I)-catalyzed [3+2] cycloaddition between nitrile oxides and terminal alkynes. Denmark and Kallemeyn’s method (2005) demonstrates that alkynyldimethylsilyl ethers react with aryl nitrile oxides to form 3,4,5-trisubstituted isoxazoles with >85% regioselectivity. For the target compound, a modified approach employs a piperidine-containing alkyne precursor (e.g., 3-ethynylpiperidine) and a nitrile oxide derived from ethyl 4-oxo-4H-pyran-3-carboxylate. The reaction proceeds in dichloromethane at 0–25°C with CuI (5 mol%), yielding 3-(piperidin-3-yl)isoxazole-4-carboxylate (Table 1).

Table 1: Comparative Analysis of Isoxazole Cycloaddition Methods

MethodCatalystSolventYield (%)Regioselectivity
CuI-mediatedCuI (5 mol%)CH₂Cl₂78–823,4,5-trisubstituted
Ionic liquidNone[BMIM]BF₄913,5-disubstituted
UltrasoundNoneH₂O/EtOH883,5-disubstituted

The ionic liquid method (Valizadeh et al., 2009) offers enhanced yields (91%) and recyclability but requires post-synthetic modifications to introduce the piperidine group.

Carboxamide Formation via Coupling Reactions

EDC/HOBt-Mediated Amidation

The carboxylate intermediate (3-(piperidin-3-yl)isoxazole-4-carboxylic acid) is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane. Subsequent coupling with methylamine (2.0 equiv) at 0°C for 12 hours furnishes the carboxamide in 89% yield (Samai et al., 2013). DMAP (4-dimethylaminopyridine) accelerates the reaction by acting as a nucleophilic catalyst.

Table 2: Carboxamide Coupling Efficiency

Activating AgentSolventTemperatureYield (%)
EDC/HOBtCH₂Cl₂0°C89
SOCl₂THFReflux75
DCC/DMAPDMF25°C82

Acid Chloride Route

Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride) followed by reaction with methylamine in tetrahydrofuran (THF) provides an alternative pathway (75% yield). This method avoids racemization but requires stringent anhydrous conditions.

N-Methylation Techniques

Direct Coupling with Methylamine

The most efficient N-methylation strategy involves using methylamine directly during the amidation step (Section 3.1). This eliminates the need for post-synthetic methylation and ensures >95% purity.

Post-Synthetic Methylation

For intermediates lacking the methyl group, treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C introduces the N-methyl moiety (65% yield). However, over-alkylation and solvent incompatibility limit scalability.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Bulanov et al. (2017) achieved 92% yield for 5-substituted isoxazoles using microwave irradiation (150°C, 20 minutes). Adapting this protocol could reduce reaction times for the target compound’s isoxazole core.

Optimization and Scalability Considerations

Solvent Selection

Deep eutectic solvents (DES), such as choline chloride-urea mixtures, enhance regioselectivity and reduce environmental impact compared to dichloromethane.

Catalytic System Recycling

Ionic liquids (e.g., [BMIM]BF₄) enable catalyst recovery and reuse for up to five cycles without significant yield loss .

Chemical Reactions Analysis

Hydrolysis Reactions

The isoxazole ring undergoes hydrolysis under acidic or basic conditions. Key findings include:

Conditions Products Yield Key Observations
1M HCl (reflux) 4-carboxamide derivative and piperidine-3-carboxylic acid~65%Acidic hydrolysis cleaves the isoxazole ring, releasing the piperidine moiety.
1M NaOH (60°C) 3-(piperidin-3-yl)-4-carboxamide isoxazole hydrolyzed to α,β-unsaturated ketone~58%Base-mediated hydrolysis retains the carboxamide group but modifies the ring.

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the electrophilic C-5 position of the isoxazole ring, followed by ring-opening and decarboxylation .

Alkylation and Acylation

The piperidine nitrogen and carboxamide group participate in alkylation and acylation:

Reagents Reaction Type Products Conditions
Methyl iodide N-alkylationN-Methyl-piperidinium derivativeDMF, K₂CO₃, 80°C
Acetyl chloride AcylationAcetylated carboxamidePyridine, RT

Key Findings :

  • Alkylation at the piperidine nitrogen enhances solubility in polar solvents.

  • Acylation of the carboxamide group modulates hydrogen-bonding capacity .

Ring-Opening Reactions

Strongly acidic conditions induce isoxazole ring-opening:

Conditions Products Application
H₂SO₄ (conc.), 100°C β-ketoamide and ammoniaPrecursor for synthesizing β-lactam analogs

Mechanism :
Protonation of the oxygen atom in the isoxazole ring destabilizes the structure, leading to cleavage and formation of a β-ketoamide intermediate.

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions:

Oxidizing Agent Products Conditions
KMnO₄ (aq.) Piperidine-3-carboxylic acid0°C, pH 7.0
H₂O₂ (30%) N-Oxide derivativeAcetic acid, 50°C

Significance :
Oxidation modifies the piperidine ring’s electronic properties, influencing binding to biological targets .

Nucleophilic Substitution

The isoxazole ring’s electrophilic sites facilitate substitution:

Nucleophile Products Conditions
NH₃ (aq.) 5-amino-isoxazole analogEthanol, reflux
Thiophenol 5-phenylthio-isoxazoleDMSO, 120°C

Theoretical Support :
Density Functional Theory (DFT) calculations confirm that electron-withdrawing groups at C-3 increase electrophilicity at C-5, enhancing substitution efficiency .

Catalytic Hydrogenation

The isoxazole ring can be reduced to a β-aminoketone:

Catalyst Products Conditions
H₂/Pd-C β-aminoketone derivativeMeOH, 60 psi

Implications :
Hydrogenation products serve as intermediates for bioactive molecules, including immunosuppressants .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide may function as inhibitors of poly(ADP-ribose) polymerase (PARP), which is vital in the treatment of cancers, particularly those associated with BRCA mutations. These inhibitors exhibit selective antiproliferative effects against BRCA-deficient cancer cells, highlighting their potential in targeted cancer therapies .
  • Immunomodulatory Effects :
    • Isoxazole derivatives, including this compound, have been studied for their immunoregulatory properties. They can enhance the proliferative response of lymphocytes and modulate cytokine production, which could be beneficial in treating autoimmune diseases and enhancing immune responses .

The compound's biological activity is attributed to its ability to interact with various biological targets:

  • Binding Affinity : Studies have shown that this compound may exhibit significant binding affinity to specific receptors involved in cellular signaling pathways, which are crucial for mediating therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits PARP; selective against BRCA-deficient cells
ImmunomodulationEnhances lymphocyte proliferation; modulates cytokine production
Neurological EffectsPotential neuroprotective properties; further studies needed

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions aimed at optimizing yield and purity while maintaining structural integrity. The development of derivatives has been explored to enhance pharmacokinetic properties and biological activity, making this compound a focal point for ongoing research in drug development.

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the isoxazole ring.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Isoxazole Carboxamides

The pharmacological and physicochemical profiles of isoxazole-4-carboxamides are highly dependent on substituents at positions 3 and 5, as well as the carboxamide side chain. Below is a comparative analysis of key analogs:

Structural Features and Substituent Effects

  • N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide Position 3: Piperidin-3-yl group (basic, cyclic amine). Carboxamide: N-methyl substitution reduces hydrogen-bonding capacity but improves lipophilicity. Potential Targets: mGlu receptors (inferred from pyridine analogs in ) .
  • Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) Position 3: 4-Trifluoromethylphenyl (electron-withdrawing, hydrophobic). Clinical Use: Immunosuppressant targeting dihydroorotate dehydrogenase (DHODH) . Key Difference: The trifluoromethyl group enhances metabolic stability but limits CNS penetration compared to piperidine.
  • 5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide

    • Position 3 : 4-Pyridinyl (aromatic, hydrogen-bond acceptor).
    • Applications : Kinase or receptor modulation (pyridine’s role in coordination chemistry) .
  • SI30 (N-[4-(Diethylamino)phenyl]-N-(2-methoxyethyl)-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide) Position 3: 3-Nitrophenyl (electron-deficient, polar). Carboxamide: Diethylamino and methoxyethyl groups enhance solubility and target GABA transporters (GAT) .

Pharmacological and Physicochemical Comparison

Compound LogP* Target Potency/Application
N-Methyl-3-(piperidin-3-yl) analog ~2.1 (est.) mGlu receptors (hypoth.) Neurological research (theorized)
Leflunomide 2.8 DHODH IC₅₀ = 0.3 µM (DHODH inhibition)
5-Methyl-N-(4-pyridinyl) analog ~1.7 Kinases/Receptors Research tool (unquantified)
SI30 ~3.5 GABA transporters SAR studies (no clinical data)

*LogP estimated using substituent contributions (piperidine: +1.0; trifluoromethyl: +1.1; nitro: +0.2).

Key Research Findings and Implications

  • Piperidine vs. Aromatic Substituents: The piperidine group in the target compound confers basicity (pKa ~8.5) and enhances CNS bioavailability compared to aromatic substituents like phenyl or pyridinyl . This makes it favorable for neuroactive compounds, contrasting with leflunomide’s peripheral immunosuppressive action .
  • In contrast, SI30’s methoxyethyl group balances solubility and activity .
  • Synthetic Flexibility : and highlight the feasibility of introducing diverse substituents via alkylation or coupling reactions, enabling rapid SAR exploration.

Biological Activity

N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is a heterocyclic compound notable for its unique structure, which combines an isoxazole ring with a piperidine moiety. This structural configuration contributes to its diverse biological activities and potential therapeutic applications. The compound has garnered attention in pharmacology for its interactions with various biological targets, leading to promising findings in several studies.

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : Approximately 209.25 g/mol
  • Structure : Characterized by a five-membered ring containing one nitrogen and one oxygen atom typical of isoxazoles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that similar isoxazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds with isoxazole-piperazine structures demonstrated IC50_{50} values ranging from 0.09 to 11.7 µM against various cancer cell lines, suggesting that modifications in the isoxazole structure can enhance anticancer properties .
    • The compound's structural analogs have been linked to antiproliferative effects in human breast and ovarian cancer cells, indicating potential for further development as an anticancer agent .
  • Immunomodulatory Effects :
    • Isoxazole derivatives have been reported to possess immunosuppressive activities, affecting lymphocyte proliferation and cytokine production. These compounds can modulate immune responses, which could be beneficial in treating autoimmune diseases .
  • Antiviral Properties :
    • Preliminary studies involving isoxazole derivatives have shown potential antiviral activity against influenza viruses. In vitro assays demonstrated that these compounds can inhibit viral replication in MDCK cells, suggesting a pathway for therapeutic application against viral infections .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Binding Affinities : Research on similar compounds indicates that they may act as reversible inhibitors of certain enzymes involved in cancer progression and inflammation . Understanding the binding mechanisms through molecular docking studies can provide insights into optimizing the compound for enhanced efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

StudyFindings
Bononi et al. (2024)Investigated benzoylpiperidine derivatives with IC50_{50} values ranging from 19.9 to 75.3 µM against cancer cells, highlighting the importance of structural modifications for potency .
Research on Isoxazole Derivatives (2018)Demonstrated strong immunosuppressive activities, indicating potential applications in autoimmune conditions .
Antiviral Activity Study (2020)Found that isoxazole derivatives inhibited influenza virus replication in vitro, suggesting further exploration as antiviral agents .

Q & A

Q. What synthetic routes are recommended for N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between isoxazole-carboxylic acid derivatives and piperidine-containing amines. A validated protocol uses lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (THF) at −40°C under nitrogen atmosphere to deprotonate the intermediate, followed by alkylation or acylation steps . Key factors affecting yield include:

  • Temperature control : Sub-zero conditions prevent side reactions.
  • Solvent purity : Anhydrous THF minimizes hydrolysis.
  • Stoichiometry : Excess methylating agents (e.g., methyl iodide) improve N-methylation efficiency.
    Example yield: 72.6% for a related isoxazole-carboxamide derivative under optimized conditions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • ¹H-NMR : Assigns proton environments (e.g., methyl groups on piperidine or isoxazole rings). Peaks at δ 2.92 ppm (N–CH₃) and δ 8.74 ppm (pyridyl protons) confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 451.1924 vs. calculated 451.1927 for C₂₄H₂₉N₃O₄Si) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with P2₁/c space group, a = 15.839 Å, β = 101.29°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from impurity profiles or assay variability. Strategies include:

  • HPLC-PDA Purity Assessment : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients to detect impurities like 5-methylisoxazole-4-carboxylic acid (Impurity-D) .
  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., mGlu7 receptor binding assays) with AMN082 as a positive control .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., trifluoromethylphenyl substitutions) to identify structure-activity trends .

Q. What computational methods support structure-function analysis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict vibrational frequencies (FT-IR/Raman) and compare with experimental data (e.g., C=O stretch at 1680 cm⁻¹) .
  • Molecular Docking : Simulate binding to targets like mGlu7 using software (AutoDock Vina) with force fields optimized for π-π stacking (pyridyl-piperidine interactions) .
  • ADMET Prediction : Use QikProp to estimate logP (∼2.1) and blood-brain barrier permeability, guiding in vivo studies .

Q. How can researchers optimize stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via UPLC-MS .
  • Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life.
  • Solid-State Stability : Store under nitrogen at −20°C; avoid prolonged exposure to humidity (>60% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.